REACTION_SMILES
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[CH2:18]([N+:19]([CH2:20][CH3:21])([CH2:22][CH3:23])[CH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)[CH3:31].[CH3:3][C:4](=[CH2:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1.[CH:13]([Cl:14])([Cl:15])[Cl:16].[Cl-:17].[ClH:12].[Na+:2].[OH-:1].[OH2:32]>>[CH2:3]1[C:4]([CH3:5])([c:6]2[cH:7][cH:8][cH:9][cH:10][cH:11]2)[C:13]1([Cl:14])[Cl:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)c1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(c2ccccc2)CC1(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |